molecular formula C24H27N7 B2382299 N-(3,4-dimethylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946288-17-1

N-(3,4-dimethylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2382299
CAS No.: 946288-17-1
M. Wt: 413.529
InChI Key: UCWGUPBMTMJKEA-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C24H27N7 and its molecular weight is 413.529. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Anti-inflammatory Activities

A series of pyrazolopyrimidines derivatives, including the specified compound, were synthesized and evaluated for their cytotoxic activities against cancer cell lines such as HCT-116 and MCF-7. They were also screened for their anti-5-lipoxygenase activities, which are indicative of anti-inflammatory properties. These compounds demonstrated potential in the field of cancer and inflammation research (Rahmouni et al., 2016).

Antimicrobial and Insecticidal Potential

Pyrimidine linked pyrazole heterocyclics, synthesized through microwave irradiative cyclocondensation, showed significant potential as insecticides and exhibited antibacterial properties. This research highlights the compound's utility in developing new antimicrobial and insecticidal agents (Deohate & Palaspagar, 2020).

Phosphodiesterase Inhibitory Activity

Another study focused on the synthesis of a series of 6-phenylpyrazolo[3,4-d]pyrimidones, including compounds structurally similar to the one . These compounds showed specific inhibition of cGMP-specific (type V) phosphodiesterase, with implications for therapeutic applications in conditions like hypertension (Dumaitre & Dodic, 1996).

Applications in Corrosion Inhibition

Compounds structurally related to N-(3,4-dimethylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine have been evaluated for their inhibitory effect on the corrosion of pure iron in acidic media. This suggests potential applications in industrial corrosion prevention (Chetouani et al., 2005).

Mechanism of Action

Target of Action

The primary target of N-(3,4-dimethylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).

Mode of Action

This compound acts as an irreversible inhibitor of EGFR . It binds to the ATP-binding site of the enzyme, which prevents the receptor from being activated by its ligands. This compound is particularly effective against EGFR mutants that are resistant to first-generation EGFR inhibitors .

Biochemical Pathways

Upon binding to EGFR, this compound inhibits the activation of the receptor and its downstream signaling pathways, including the PI3K/Akt and MAPK pathways . These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting these pathways, the compound can prevent the growth and proliferation of cancer cells.

Result of Action

The inhibition of EGFR by this compound results in the suppression of cancer cell growth and proliferation . This is due to the compound’s ability to block the signaling pathways that promote these processes.

Biochemical Analysis

Biochemical Properties

The compound N-(3,4-dimethylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine plays a significant role in biochemical reactions . It interacts with various enzymes and proteins, influencing their function and activity . The nature of these interactions is complex and multifaceted, involving both covalent and non-covalent bonds .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions occur at the molecular level and are responsible for the compound’s biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

The compound is transported and distributed within cells and tissues . It interacts with various transporters and binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N7/c1-17-9-10-19(15-18(17)2)26-22-21-16-25-31(20-7-5-4-6-8-20)23(21)28-24(27-22)30-13-11-29(3)12-14-30/h4-10,15-16H,11-14H2,1-3H3,(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWGUPBMTMJKEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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